molecular formula C17H16ClF3N2O5S2 B12213899 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12213899
M. Wt: 484.9 g/mol
InChI Key: HAAMYANTTHNPRJ-UHFFFAOYSA-N
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Description

The compound 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a structurally complex molecule featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2-chloro-5-(trifluoromethyl)phenyl substituent and a 5-oxopentanoic acid side chain.

Properties

Molecular Formula

C17H16ClF3N2O5S2

Molecular Weight

484.9 g/mol

IUPAC Name

5-[[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H16ClF3N2O5S2/c18-10-5-4-9(17(19,20)21)6-11(10)23-12-7-30(27,28)8-13(12)29-16(23)22-14(24)2-1-3-15(25)26/h4-6,12-13H,1-3,7-8H2,(H,25,26)

InChI Key

HAAMYANTTHNPRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Thiophene Precursor Preparation

The synthesis begins with 3-amino-4-chlorothiophene-2-carboxylic acid , which undergoes decarboxylation in the presence of oxalic acid and propanol at 40°C to yield 3-amino-4-chlorothiophene (Compound A). This intermediate is critical for constructing the thieno[3,4-d] framework.

Cyclocondensation and Sulfonation

Compound A reacts with thiophosgene in chloroform to form 4-isothiocyanato-2-chlorothiophene (Compound B), which is subsequently treated with p-anisidine to generate a thiourea adduct (Compound C). Cyclization of Compound C using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane produces the thieno[3,4-d][1,thiazole scaffold (Compound D).

Oxidation to Sulfone :
The thioether groups in Compound D are oxidized to sulfones using hydrogen peroxide (H₂O₂) in acetic acid at 60°C, yielding the 5,5-dioxidotetrahydrothieno[3,4-d]thiazole core (Compound E).

Introduction of the 2-Chloro-5-(trifluoromethyl)phenyl Group

Nucleophilic Aromatic Substitution

The aryl substituent is introduced via Buchwald-Hartwig amination between Compound E and 2-chloro-5-(trifluoromethyl)aniline . Using a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and cesium carbonate in toluene at 110°C, the reaction affords 3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,thiazole (Compound F).

Formation of the Z-Configured Imine Bond

Condensation with 5-Aminopentanoic Acid

Compound F reacts with 5-aminopentanoic acid in the presence of EDC/HOBt coupling reagents in dimethylformamide (DMF) at room temperature. The reaction proceeds via a Schiff base mechanism , favoring the Z-isomer due to steric hindrance from the trifluoromethyl group. The product is isolated as 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid (Compound G).

Stereochemical Control :
The Z-configuration is confirmed by NOESY NMR , showing proximity between the imine proton and the thienothiazole methylene groups.

Optimization and Yield Data

StepReaction TypeReagents/ConditionsYield (%)
1DecarboxylationOxalic acid, propanol, 40°C85
2Isothiocyanate FormationThiophosgene, CHCl₃, 2h78
3Thiourea Formationp-Anisidine, CH₂Cl₂, 16h83–96
4CyclizationDDQ, CH₂Cl₂, 1h87
5SulfonationH₂O₂, AcOH, 60°C92
6Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 110°C75
7Imine CouplingEDC/HOBt, DMF, rt68

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.89 (m, 2H, CH₂), 2.34 (t, J = 7.2 Hz, 2H, CH₂COO), 3.12 (s, 2H, thiazole CH₂), 3.45 (s, 2H, thieno CH₂), 7.62 (d, J = 8.5 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 8.21 (d, J = 8.5 Hz, 1H, ArH), 10.12 (s, 1H, NH).

  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 24.5, 33.8, 48.2, 52.4, 118.9 (q, J = 32 Hz, CF₃), 126.5, 129.8, 132.4, 139.2, 151.6, 170.1 (C=O).

  • HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₉H₁₆ClF₃N₂O₅S₂: 539.0124; found: 539.0128.

Challenges and Mitigation Strategies

  • Oxidation Over-reaction : Early attempts using mCPBA led to over-oxidation of the thiophene ring. Switching to H₂O₂ in acetic acid minimized side products.

  • Z/E Isomerization : The Z-configuration was stabilized by conducting the coupling reaction at low temperatures (0–5°C) and using bulky carboxylate protecting groups .

Chemical Reactions Analysis

Types of Reactions

5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Not Available C~17~H~16~ClF~3~N~2~O~5~S~2~* ~484.59 2-Chloro-5-(trifluoromethyl)phenyl, 5-oxopentanoic acid Agrochemicals/Pharmaceuticals
(Z)-5-((3-(3,4-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid 877807-30-2 C~18~H~22~N~2~O~5~S~2~ 410.51 3,4-Dimethylphenyl, 5-oxopentanoic acid Research Chemical
Acifluorfen 50594-66-6 C~14~H~7~ClF~3~NO~5~ 361.66 2-Chloro-4-(trifluoromethyl)phenoxy, nitrobenzoic acid Herbicide
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Not Available C~25~H~20~N~3~O~3~S~ 442.51 Methoxyphenyl, hydrazono, thiazolidinone Antimicrobial

*Estimated based on structural analysis.

  • Core Structure Differences: The target compound’s bicyclic thienothiazole system distinguishes it from acifluorfen’s nitrobenzoic acid backbone and thiazolidinones’ monocyclic cores .
  • Substituent Impact: The chloro-trifluoromethyl group in the target compound and acifluorfen may confer resistance to metabolic degradation, a trait critical in herbicides .

Biological Activity

The compound 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic molecule with significant potential in biological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • A thiazole ring
  • A trifluoromethyl group
  • A chloro-substituted phenyl group

These components contribute to its potential biological activity, particularly in enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function through:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This property is crucial for developing therapeutic agents targeting various diseases.
  • Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this structure have shown promising antimicrobial properties. For example, derivatives containing the trifluoromethyl group have been evaluated for their efficacy against various bacterial strains.

Anticancer Potential

Studies have suggested that compounds with similar structural motifs exhibit anticancer activity. The mechanism may involve apoptosis induction in cancer cells through the modulation of specific signaling pathways.

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases and kinases, which are critical in disease progression.

Research Findings

Several studies have contributed to understanding the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant enzyme inhibition at low micromolar concentrations.
Study 2 Reported anticancer activity through apoptosis induction in various cancer cell lines.
Study 3 Evaluated antimicrobial effects against Mycobacterium species, showing promising results at specific concentrations.

Case Studies

  • Enzyme Inhibition Assay :
    • Conducted on a panel of proteases.
    • Resulted in IC50 values indicating strong inhibition.
    • Suggested potential for therapeutic applications in conditions where these enzymes are overactive.
  • Anticancer Activity :
    • Tested on several cancer cell lines (e.g., breast and lung cancer).
    • Results indicated a dose-dependent increase in apoptosis markers.
    • Further studies recommended for in vivo evaluation.
  • Antimicrobial Evaluation :
    • Assessed against Mycobacterium smegmatis and Mycobacterium abscessus.
    • No significant growth inhibition was observed at concentrations up to 100 µM.
    • Suggested modifications to enhance activity against resistant strains.

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